methyl N-(6,8-difluoro-2H-chromen-3-yl)carbamate

Asymmetric Catalysis Chiral Synthesis Process Development

Generic chromene carbamates fail to replicate the enantioselectivity and off-target selectivity documented for the 6,8-difluoro derivative, risking process failure in etamicastat (BIA 5-453) manufacturing. This compound is the validated prochiral substrate for the commercial asymmetric hydrogenation step, delivering 100% conversion and 89-90% ee under Ru-catalyzed conditions, upgradeable to 99.6-99.8% ee after recrystallization. Independently profiled as a selective hP2Y₆R antagonist (IC₅₀ 2.99 µM, clean at 45 off-target sites), it enables unambiguous receptor deconvolution. Continuous-flow processing achieves >95% conversion and >98.6% ee at 400 g·L⁻¹·h⁻¹ space-time yield with a metal-free product stream.

Molecular Formula C11H9F2NO3
Molecular Weight 241.19 g/mol
CAS No. 1034001-13-2
Cat. No. B1461607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-(6,8-difluoro-2H-chromen-3-yl)carbamate
CAS1034001-13-2
Molecular FormulaC11H9F2NO3
Molecular Weight241.19 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=CC2=C(C(=CC(=C2)F)F)OC1
InChIInChI=1S/C11H9F2NO3/c1-16-11(15)14-8-3-6-2-7(12)4-9(13)10(6)17-5-8/h2-4H,5H2,1H3,(H,14,15)
InChIKeyHSTQWAGZVPIFLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Difluoro-2H-chromene Carbamate – Overview


methyl N-(6,8-difluoro-2H-chromen-3-yl)carbamate (also referred to as methyl (6,8-difluoro-2H-chromen-3-yl)carbamate) is a synthetic 2H‑chromene‑derived ene‑carbamate bearing a 6,8‑difluoro substitution pattern on the benzopyran scaffold . It has been characterized as a key prochiral substrate in the asymmetric hydrogenation route to the peripheral dopamine β‑hydroxylase inhibitor etamicastat (BIA 5‑453) and has been independently profiled as a human P2Y₆ receptor (hP2Y₆R) antagonist . Its molecular formula is C₁₁H₉F₂NO₃ and its molecular weight is 241.19 g·mol⁻¹ .

Why 6,8-Difluoro Substitution Is Essential


Substituting a generic chromene carbamate for the specific 6,8‑difluoro derivative carries a high risk of process failure. The 6,8‑difluoro pattern is not a random decoration; it is the structural basis for the compound's documented 99.6–99.8% enantiomeric excess after asymmetric hydrogenation and recrystallization and its unique off‑target selectivity profile (no binding at 45 examined sites) as a P2Y₆R antagonist . An unsubstituted or mono‑fluorinated analogue would likely exhibit a different hydrogenation rate, altered enantioselectivity, and distinct pharmacological selectivity, thereby invalidating established manufacturing protocols and biological benchmarks.

Head-to-Head & Cross-Study Comparisons


Asymmetric Hydrogenation Performance

The compound was evaluated as a prochiral ene‑carbamate in the asymmetric hydrogenation step of etamicastat synthesis. Under optimized conditions with (R)‑TolBINAP/[Ru(p‑cymene)Cl₂]₂ and 0.1% H₃PO₄, it reached 100% conversion and 89–90% enantiomeric excess (ee) . In contrast, unsubstituted chromene carbamates gave lower conversions and ee values under comparable conditions . After a single recrystallization, the enantiopurity of the reduced carbamate was upgraded to 99.6–99.8% ee, a level essential for pharmaceutical manufacturing .

Asymmetric Catalysis Chiral Synthesis Process Development

P2Y₆ Receptor Selectivity Profile

In a head‑to‑head pharmacological panel, the 6,8‑difluoro analogue 27 displayed an IC₅₀ of 2.99 µM at the human P2Y₆ receptor . Crucially, it showed no measurable off‑target activity at any of the 45 secondary sites examined, in stark contrast to earlier 2H‑chromene‑based P2Y₆R antagonists (e.g., 6‑fluoro analogue 11, which retained weak σ₂ binding) and other biogenic amine receptor‑binding analogues .

GPCR Pharmacology Purinergic Signaling Selectivity Screening

Continuous-Flow Hydrogenation Performance

The methyl (6,8-difluoro-2H-chromen-3-yl)carbamate substrate was successfully implemented in a continuous‑flow asymmetric hydrogenation using a solid‑supported Rh/(S,S)‑EthylDuphos catalyst . This process delivered >95.0% single‑pass conversion and >98.6% ee consistently on a kilogram scale, with a space‑time yield of 400 g·L⁻¹·h⁻¹ and no detectable catalyst leaching .

Continuous Flow Chemistry Process Intensification API Manufacturing

Validated Use Cases


Asymmetric Hydrogenation to Etamicastat Intermediate

The compound serves as the prochiral substrate for the asymmetric hydrogenation step in the multikilogram synthesis of etamicastat (BIA 5‑453), a dopamine β‑hydroxylase inhibitor . Under the reported Ru‑catalyzed conditions, it delivers 100% conversion and 89–90% ee, which is upgraded to 99.6–99.8% ee after a simple recrystallization . This step is the cornerstone of the commercial manufacturing route.

Selective Pharmacological Tool for P2Y₆ Receptor Studies

The 6,8‑difluoro analogue 27 is a validated P2Y₆ receptor antagonist with an IC₅₀ of 2.99 µM and a clean profile across 45 off‑target sites . This selectivity makes it the compound of choice for deconvoluting P2Y₆R‑mediated signaling in inflammation, pain, and cancer models without the confounding effects of biogenic amine receptor engagement that plague earlier chromene‑based ligands .

Continuous-Flow Manufacturing of High-Enantiopurity Chroman Intermediates

The substrate has been successfully processed in a continuous‑flow asymmetric hydrogenation setup, yielding >95% conversion and >98.6% ee at a space‑time yield of 400 g·L⁻¹·h⁻¹ . The metal‑free product stream eliminates the need for scavenger resins or additional chromatography, enabling a cost‑effective, fully integrated continuous manufacturing of chiral chroman building blocks .

Fluorinated Building Block for SAR Exploration

The 6,8‑difluoro motif confers unique electronic and steric properties that modulate both reactivity in asymmetric catalysis and receptor‑binding selectivity . Procurement of this specific compound allows medicinal chemists to systematically explore the impact of fluorine substitution on metabolic stability, target affinity, and off‑target liability in chromene‑ and chromane‑based lead series.

Technical Documentation Hub

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